N-Butyl-4-(quinoxalin-6-yl)butan-1-amine
Description
N-Butyl-4-(quinoxalin-6-yl)butan-1-amine (CAS: 59320-09-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₆H₂₃N₃ and a molecular weight of 257.37 g/mol. Its structure comprises a butan-1-amine backbone substituted with an N-butyl group and a quinoxalin-6-yl moiety. Quinoxaline derivatives are known for their aromaticity and electron-deficient properties, which make them relevant in pharmaceuticals, agrochemicals, and materials science .
The compound is currently listed as out of stock in commercial databases, with storage conditions and hazard data unspecified in the available documentation. Its synthesis likely involves alkylation or coupling reactions to attach the quinoxaline and butyl groups to the amine backbone .
Properties
CAS No. |
59320-09-1 |
|---|---|
Molecular Formula |
C16H23N3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
N-butyl-4-quinoxalin-6-ylbutan-1-amine |
InChI |
InChI=1S/C16H23N3/c1-2-3-9-17-10-5-4-6-14-7-8-15-16(13-14)19-12-11-18-15/h7-8,11-13,17H,2-6,9-10H2,1H3 |
InChI Key |
HGFBBGITDMFYOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCCC1=CC2=NC=CN=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(quinoxalin-6-yl)butan-1-amine typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring. This intermediate is then subjected to further reactions to introduce the butylamine chain. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-(quinoxalin-6-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .
Scientific Research Applications
N-Butyl-4-(quinoxalin-6-yl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-Butyl-4-(quinoxalin-6-yl)butan-1-amine involves its interaction with various molecular targets. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can modulate enzyme activity and receptor binding, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N-Butyl-4-(quinoxalin-6-yl)butan-1-amine, we compare it with two structurally related compounds: 4-(Quinoxalin-6-yl)butan-1-amine (CAS: 61573-33-9) and N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine ().
Structural and Molecular Comparison
Functional and Application Differences
The piperazine-pyrimidine core in N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine offers basicity and hydrogen-bonding capacity, which are advantageous in CNS-targeting pharmaceuticals .
Aromatic Systems: Quinoxaline derivatives (as in the target compound) exhibit strong UV absorption and fluorescence, making them candidates for optoelectronic materials or imaging agents. Pyrimidine-piperazine hybrids () are more commonly associated with kinase inhibition or neurotransmitter modulation due to their smaller aromatic systems and flexible amine groups .
Synthetic Flexibility: The absence of an N-alkyl group in 4-(Quinoxalin-6-yl)butan-1-amine allows for easier functionalization at the amine site, whereas the N-butyl group in the target compound may limit further derivatization .
Research and Commercial Relevance
- This compound: Likely explored for antimicrobial or anticancer activity (inferred from quinoxaline’s pharmacological profile) but lacks published data in the provided evidence.
- N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine : Explicitly cited for versatility in pharmaceutical research (e.g., serotonin receptor modulation) and material science applications .
Biological Activity
N-Butyl-4-(quinoxalin-6-yl)butan-1-amine is a quinoxaline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a butyl group attached to a quinoxaline moiety. The synthesis typically involves multi-step procedures that may include the formation of the quinoxaline ring followed by the introduction of the butyl amine side chain. The structural formula can be represented as follows:
1. Antimicrobial Properties
Quinoxaline derivatives, including this compound, have shown significant antimicrobial activities. Studies indicate that these compounds exhibit efficacy against various bacterial strains, with mechanisms potentially involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Compound Name | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | 2 - 8 |
| 2-Methylquinoxaline | Antimicrobial | 1 - 2 |
| 6-Chloroquinoxaline | Antimicrobial | 2 - 8 |
The minimum inhibitory concentration (MIC) values suggest that N-butyl derivatives can be effective against both Gram-positive and Gram-negative bacteria.
2. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinoxaline derivatives. For instance, N-butyl derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study:
In a study assessing the cytotoxic effects on A549 lung cancer cells, N-butyl derivatives demonstrated an IC50 value of approximately 25 µM, indicating moderate efficacy compared to standard chemotherapeutics .
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Alkaline Phosphatases Inhibition: Quinoxaline derivatives have been investigated as inhibitors of alkaline phosphatases, with some compounds displaying IC50 values in the low micromolar range, suggesting potential therapeutic applications in metabolic disorders .
Pharmacological Applications
The unique properties of this compound suggest various applications in pharmacology:
- Antimicrobial Agents: Due to its broad-spectrum activity against bacteria.
- Anticancer Drugs: As a potential agent for targeting specific cancer types.
- Enzyme Inhibitors: Particularly for conditions involving alkaline phosphatase dysregulation.
Research Findings Summary
Recent literature emphasizes the versatility of quinoxaline derivatives and their potential applications in drug development. The following table summarizes key findings from various studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
